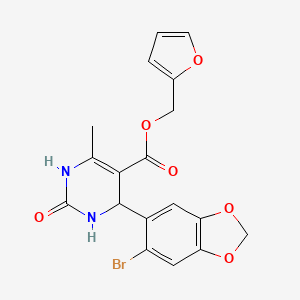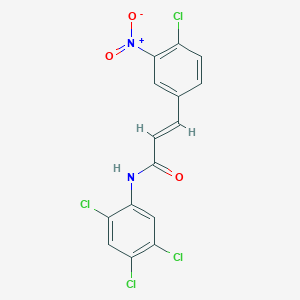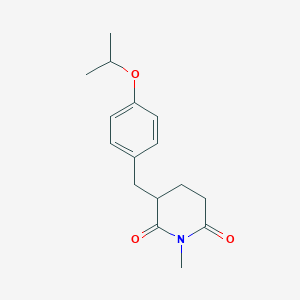
2-(2,3-dimethylphenoxy)-N-(2-pyridinylmethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-dimethylphenoxy)-N-(2-pyridinylmethyl)propanamide is a chemical compound that belongs to the class of selective androgen receptor modulators (SARMs). It is also known as LGD-4033 and has gained popularity in the scientific community due to its potential application in the field of muscle wasting, osteoporosis, and other related disorders.
Mécanisme D'action
The mechanism of action of 2-(2,3-dimethylphenoxy)-N-(2-pyridinylmethyl)propanamide involves the selective binding to androgen receptors in muscle and bone tissues. This leads to an increase in protein synthesis and nitrogen retention, resulting in increased muscle mass and bone density. It also has a positive effect on bone mineralization, which makes it beneficial for the treatment of osteoporosis.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been demonstrated to increase muscle mass, bone density, and strength, while also reducing body fat. It has also been shown to have a positive effect on bone mineralization, making it beneficial for the treatment of osteoporosis. In addition, it has been shown to have a low toxicity profile, making it a safe therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(2,3-dimethylphenoxy)-N-(2-pyridinylmethyl)propanamide is its high selectivity for androgen receptors in muscle and bone tissues. This makes it a promising therapeutic agent for conditions such as sarcopenia, cachexia, and age-related muscle loss. However, one of the main limitations for lab experiments is the lack of long-term safety data. Further research is needed to fully understand the potential risks and benefits of this chemical compound.
Orientations Futures
There are a number of future directions for research on 2-(2,3-dimethylphenoxy)-N-(2-pyridinylmethyl)propanamide. One area of interest is the potential application in the treatment of other muscle and bone-related disorders, such as muscular dystrophy and osteoarthritis. Another area of interest is the development of more selective and potent SARMs, which could lead to improved therapeutic outcomes. Finally, further research is needed to fully understand the long-term safety and efficacy of this chemical compound.
Conclusion
In conclusion, this compound is a promising therapeutic agent for the treatment of muscle wasting, osteoporosis, and other related disorders. Its high selectivity for androgen receptors in muscle and bone tissues makes it a promising candidate for future research. However, further research is needed to fully understand its potential risks and benefits, as well as its long-term safety and efficacy.
Méthodes De Synthèse
The synthesis method of 2-(2,3-dimethylphenoxy)-N-(2-pyridinylmethyl)propanamide involves the reaction of 4-(2,2,2-trifluoroethoxy)benzaldehyde with 2-amino-2-methylpropan-1-ol in the presence of a catalyst. The resulting intermediate is then reacted with 2-chloropyridine to obtain the final product. This method has been optimized for high yield and purity, making it suitable for large-scale synthesis.
Applications De Recherche Scientifique
2-(2,3-dimethylphenoxy)-N-(2-pyridinylmethyl)propanamide has been extensively studied for its potential application in the treatment of muscle wasting, osteoporosis, and other related disorders. It has been shown to selectively bind to androgen receptors in muscle and bone tissues, leading to increased muscle mass, bone density, and strength. This makes it a promising therapeutic agent for conditions such as sarcopenia, cachexia, and age-related muscle loss.
Propriétés
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-(pyridin-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12-7-6-9-16(13(12)2)21-14(3)17(20)19-11-15-8-4-5-10-18-15/h4-10,14H,11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKBDFIGBKSNHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)NCC2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-L-prolinate](/img/structure/B5144778.png)

![1-[2-(3,5-dimethylphenoxy)propanoyl]-4-phenylpiperazine](/img/structure/B5144788.png)
![1-(3-chlorophenyl)-4-{1-[(phenylthio)acetyl]-3-piperidinyl}piperazine](/img/structure/B5144792.png)
![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3,5-dimethyl-4-isoxazolesulfonamide](/img/structure/B5144798.png)

![N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5144811.png)


![(4-isopropylbenzyl)[2-nitro-5-(1-pyrrolidinyl)phenyl]amine](/img/structure/B5144841.png)
![3-[(2,3-dichlorophenyl)amino]-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5144855.png)
